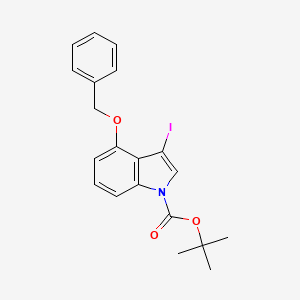

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-iodo-4-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-15(21)18-16(22)10-7-11-17(18)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWYSDCTPHCSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166059 | |

| Record name | 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-27-2 | |

| Record name | 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Benzyloxyindole

Starting Material : 4-Hydroxyindole (CAS No. 2380-94-1).

Reagents : Benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Procedure :

- Suspend 4-hydroxyindole (1.0 equiv) in anhydrous DMF under nitrogen.

- Add benzyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv).

- Stir at 80°C for 12 hours.

- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 85–90% (white crystalline solid).

Key Data :

Electrophilic Iodination at Position 3

Starting Material : 4-Benzyloxyindole.

Reagents : Iodine (I₂), potassium hydroxide (KOH), DMF.

Procedure :

- Dissolve 4-benzyloxyindole (1.0 equiv) in DMF at 0°C.

- Add KOH (5.0 equiv) and iodine (1.2 equiv) dissolved in DMF dropwise.

- Stir at room temperature for 2 hours.

- Quench with aqueous Na₂S₂O₃, filter, and dry.

Alternative Method : Replace I₂/KOH with N-iodosuccinimide (NIS) in acetonitrile at 25°C.

Yield : 75–80% (yellow powder).

Key Data :

Boc Protection of the Indole Nitrogen

Starting Material : 3-Iodo-4-benzyloxyindole.

Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).

Procedure :

- Dissolve 3-iodo-4-benzyloxyindole (1.0 equiv) in THF.

- Add Boc₂O (1.5 equiv) and DMAP (0.1 equiv).

- Stir at room temperature for 12 hours.

- Concentrate and purify via flash chromatography.

Yield : 70–75% (pale-yellow solid).

Key Data :

- ¹H NMR (CDCl₃): δ 8.15 (d, J = 8.2 Hz, 1H), 7.55–7.40 (m, 5H, Bn), 7.20 (s, 1H), 1.65 (s, 9H, Boc).

- IR : 1732 cm⁻¹ (C=O stretch of ester).

Mechanistic Insights and Optimization

Regioselectivity in Iodination

The benzyloxy group at position 4 directs electrophilic substitution to position 3 via resonance and inductive effects. Iodination proceeds through an iodonium ion intermediate, stabilized by the electron-rich indole ring. Alternative iodinating agents like NIS offer milder conditions but may require Lewis acid catalysts.

Boc Protection Kinetics

The Boc group installation follows a nucleophilic acyl substitution mechanism. DMAP accelerates the reaction by deprotonating the indole NH, enhancing nucleophilicity.

Comparative Analysis of Iodination Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| I₂/KOH/DMF | I₂, KOH, DMF | 0°C → rt, 2 h | 75% | >95% |

| NIS/MeCN | NIS, MeCN | rt, 4 h | 80% | >90% |

Challenges and Troubleshooting

- Incomplete Iodination : Increase equivalents of I₂ or reaction time.

- Boc Deprotection : Avoid acidic conditions during workup to prevent tert-butyl ester cleavage.

- Byproducts : Column chromatography (hexanes/EtOAc 4:1) effectively separates iodinated and non-iodinated species.

Applications and Derivative Synthesis

The tert-butyl ester serves as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl indoles. Debenzylation via hydrogenolysis yields 4-hydroxy derivatives for further functionalization.

Chemical Reactions Analysis

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Deprotection: The benzyloxy group can be removed under acidic or hydrogenolytic conditions to yield the corresponding hydroxyl derivative.

Common reagents used in these reactions include palladium catalysts, boronic acids, and hydrogenation catalysts. Major products formed from these reactions depend on the specific nucleophiles and reaction conditions employed.

Scientific Research Applications

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester depends on its specific application and the molecular targets involvedThe benzyloxy and iodine substituents may enhance binding affinity and specificity for these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of halogenated indole-carboxylic acid tert-butyl esters. Key structural analogs include:

4-Benzyloxy-3-bromoindole-1-carboxylic acid tert-butyl ester (SC-17209)

- Structural Difference : Bromine replaces iodine at the 3-position.

- Reactivity : Bromine is less reactive than iodine in cross-coupling reactions, requiring harsher conditions (e.g., higher temperatures or stronger catalysts) .

- Stability : Brominated analogs are generally more stable toward light and moisture compared to iodinated derivatives due to stronger C–Br bonds.

5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester (SC-17212)

- Structural Difference : The benzyloxy group shifts from the 4- to the 5-position on the indole ring.

- Steric Considerations : The 5-benzyloxy group may introduce steric hindrance at the 4- and 6-positions, limiting access for electrophilic reagents.

3-Bromoindole-1-carboxylic acid tert-butyl ester (SC-17213)

- Structural Difference : Lacks the benzyloxy group, simplifying the scaffold.

- Applications : Primarily used in early-stage derivatization where steric bulk from benzyloxy is undesirable.

Data Table: Key Structural and Functional Comparisons

| Compound Name (Catalog Number) | Substituent Position (Indole Ring) | Halogen | Molecular Weight* | Key Applications |

|---|---|---|---|---|

| 4-Benzyloxy-3-iodoindole-1-tBu ester (SC-17210) | 4-benzyloxy, 3-iodo | I | ~427.3† | Cross-coupling, drug intermediates |

| 4-Benzyloxy-3-bromoindole-1-tBu ester (SC-17209) | 4-benzyloxy, 3-bromo | Br | ~380.2† | Stable intermediates for mild conditions |

| 5-Benzyloxy-3-iodoindole-1-tBu ester (SC-17212) | 5-benzyloxy, 3-iodo | I | ~427.3† | Regioselective functionalization |

| 3-Bromoindole-1-tBu ester (SC-17213) | None (simple indole) | Br | ~296.2† | Base scaffold for modular synthesis |

*Molecular weights estimated based on halogen mass differences (Br ≈ 80, I ≈ 127).

Research Findings and Functional Implications

Reactivity in Cross-Coupling Reactions

- Iodine vs. Bromine : The iodine atom in 4-benzyloxy-3-iodoindole-1-tBu ester facilitates efficient palladium-catalyzed cross-coupling under mild conditions, whereas brominated analogs (e.g., SC-17209) require elevated temperatures or specialized ligands .

- Benzyloxy Position : The 4-benzyloxy group in SC-17210 may stabilize reactive intermediates through resonance effects, whereas the 5-benzyloxy isomer (SC-17212) could alter electronic profiles in electrophilic substitutions.

Stability and Handling

- Halogen Influence : Iodinated derivatives are more photosensitive and prone to decomposition compared to brominated analogs, necessitating storage in dark, inert conditions .

- Safety Profile : Similar tert-butyl esters (e.g., pyrrolidine analogs in ) exhibit skin/eye irritation hazards, suggesting comparable precautions for indole derivatives.

Biological Activity

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its unique structural features, including an indole core, which is known for various biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 393.28 g/mol. Its structure includes:

- Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Benzyloxy Group : Enhances lipophilicity and solubility.

- Iodine Substitution : Located at the 3-position, contributing to its reactivity.

- Tert-butyl Ester Group : Increases lipophilicity, facilitating biological interactions.

Biological Activity

Research indicates that 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester interacts with various biological targets, leading to significant pharmacological effects. The following sections outline its biological activities based on recent studies.

Anticancer Activity

Indole derivatives, including this compound, have shown promising anticancer properties. Studies have demonstrated that it can inhibit tumor growth in various cancer models. For instance:

- In vitro Studies : The compound exhibited cytotoxicity against several cancer cell lines, including Huh7 and MCF7, with IC50 values indicating potent activity (specific values were not disclosed in the sources).

- Mechanism of Action : It may induce apoptosis by activating caspases and inhibiting specific pathways related to cell survival, such as Mcl-1 inhibition .

Interaction Profiles

The interaction profiles of 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester suggest binding with critical proteins involved in cancer progression. Notably, it has been reported to:

- Interact with Cytochrome P450 enzymes , which are essential in drug metabolism.

- Modulate pathways associated with cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights its unique biological profile:

| Compound Name | Structural Features | Biological Activity | Similarity Index |

|---|---|---|---|

| Tert-butyl 5-cyano-3-iodoindole-1-carboxylate | Cyanide group at position 5 | Anticancer | 0.92 |

| Tert-butyl 3-iodo-5-methoxyindole-1-carboxylate | Methoxy group at position 5 | Antimicrobial | 0.90 |

| Tert-butyl 6-aminoindole-1-carboxylate | Amino group at position 6 | Neuroprotective | 0.80 |

| Tert-butyl 6-(hydroxymethyl)-indole-1-carboxylate | Hydroxymethyl group at position 6 | Antioxidant | 0.78 |

The presence of both benzyloxy and iodine groups in this compound enhances its lipophilicity compared to others, potentially increasing its reactivity and biological efficacy.

Case Studies

Recent studies have explored the efficacy of this compound in various experimental setups:

Q & A

Q. How should researchers reconcile discrepancies in tert-butylation efficiency reported across literature?

- Methodological Answer : identifies solvent polarity and acid strength as critical variables. For example, TFA (pKa ~0.5) underperforms compared to H₂SO₄ in t-BuOAc due to insufficient protonation. Systematic DOE (Design of Experiments) with variables like acid equivalents, temperature (25–60°C), and solvent (t-BuOAc vs. DCM) is essential to resolve conflicting reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.